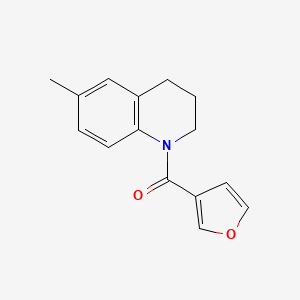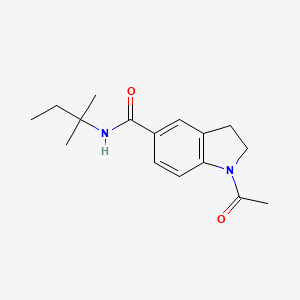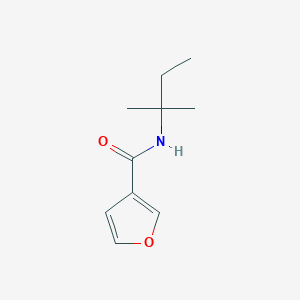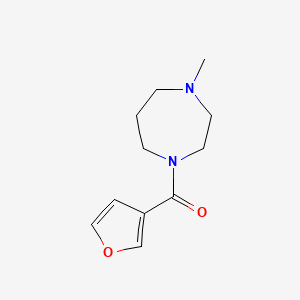![molecular formula C14H17N3O4S B7503699 4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Thioflavin T and is a benzothiazole-based dye. Thioflavin T is widely used in biomedical research, specifically in the study of amyloid fibrils and protein aggregation.
作用機序
Thioflavin T binds to the beta-sheet structure of amyloid fibrils and undergoes a conformational change, resulting in an increase in fluorescence intensity. This property of Thioflavin T is used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit or disrupt amyloid fibril formation.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in living organisms. It is a non-toxic dye that is widely used in biomedical research.
実験室実験の利点と制限
The advantages of using Thioflavin T in lab experiments are its high sensitivity and specificity for amyloid fibrils. It is also a relatively inexpensive dye that is easy to use. The limitations of using Thioflavin T are that it is not specific to any particular protein or disease and may bind to other structures besides amyloid fibrils.
将来の方向性
1. Development of new Thioflavin T derivatives with improved properties for amyloid fibril detection and inhibition.
2. Investigation of the use of Thioflavin T in the study of other protein aggregates, including prions and tau protein.
3. Study of the role of Thioflavin T in the diagnosis and treatment of neurodegenerative diseases.
4. Development of Thioflavin T-based biosensors for the detection of amyloid fibrils in biological fluids.
5. Investigation of the use of Thioflavin T in the study of protein misfolding and aggregation in non-neurological diseases, including diabetes and cancer.
In conclusion, 4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one, also known as Thioflavin T, is a widely used dye in scientific research. Its application in the study of amyloid fibrils and protein aggregation has led to significant advancements in the understanding of various neurodegenerative diseases. The future directions for Thioflavin T research are promising and may lead to the development of new diagnostic and therapeutic tools for various diseases.
合成法
The synthesis of 4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one involves the reaction of benzothiazole with piperazine and then with chloroacetyl chloride. The reaction mixture is then treated with thioacetic acid to obtain the final product. This synthesis method is well-established and has been reported in various research articles.
科学的研究の応用
Thioflavin T is widely used in scientific research, specifically in the study of amyloid fibrils and protein aggregation. It is used as a fluorescent probe to detect and quantify amyloid fibrils in vitro and in vivo. Thioflavin T is also used to study protein aggregation in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-13-10-16(8-6-15-13)14(19)11-2-4-12(5-3-11)17-7-1-9-22(17,20)21/h2-5H,1,6-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNFXSIMQDWRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503629.png)


![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)

![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)



